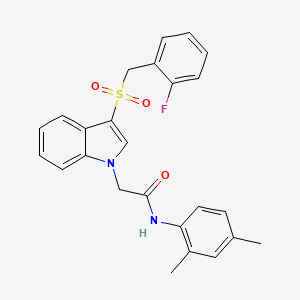

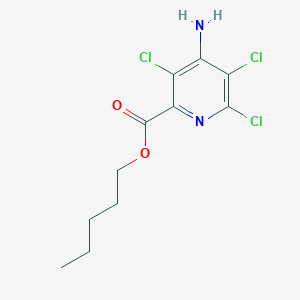

![molecular formula C26H24N4OS2 B2619413 3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-58-8](/img/structure/B2619413.png)

3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule that likely contains a thiazole ring structure . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often starts from simple commercially available building blocks . For instance, the synthesis of benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The thiazole ring is a key component of the molecule . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur .

Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Applications De Recherche Scientifique

Anticancer Activity

This compound is a derivative of benzothiazole-2-thiol, which has been found to exhibit potent and broad-spectrum inhibitory activities against different types of human cancer cell lines . Specifically, it has shown significant anticancer activity on SKRB-3, SW620, A549, and HepG2 cancer cells . It has been found to induce apoptosis in HepG2 cancer cells .

Synthesis of Novel Heterocyclic Compounds

The compound has been used as a precursor in the synthesis of novel heterocyclic compounds . These new compounds have been evaluated for their biological activity, with some showing promising results .

Development of Antitumor Agents

The compound has been used in the development of novel benzothiazole-2-thiol derivatives, which have shown good anticancer activities and induced HepG2 cell apoptosis in vitro . This makes it a valuable compound in the development of new antitumor agents .

Incorporation into Heterocyclic Ring Structures

The compound has been incorporated into heterocyclic ring structures, which have been found to have activity and safety advantages . This makes it a useful compound in the development of safer and more effective drugs .

Investigation of Apoptosis Mechanisms

The compound has been used to investigate the mechanisms of apoptosis in cancer cells . This research could lead to a better understanding of how cancer cells die and how to induce this process therapeutically .

6. Development of More Potent Tumor Growth Inhibitors The compound has been used in the development of more potent tumor growth inhibitors . This research could lead to the development of more effective treatments for cancer .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

It’s suggested that similar compounds inhibit quorum sensing, which is a mechanism used by bacteria to coordinate behavior based on population density .

Biochemical Pathways

Quorum sensing pathways, which are likely targets of this compound, are known to regulate various bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Similar compounds have been shown to inhibit the growth of bacteria and show promising quorum-sensing inhibitors .

Propriétés

IUPAC Name |

3-[[5-[(2-methylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4OS2/c1-19-9-5-6-12-21(19)18-32-25-28-27-24(29(25)16-15-20-10-3-2-4-11-20)17-30-22-13-7-8-14-23(22)33-26(30)31/h2-14H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMIGVIBAGWZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

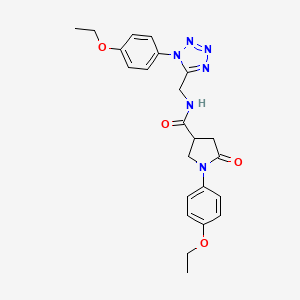

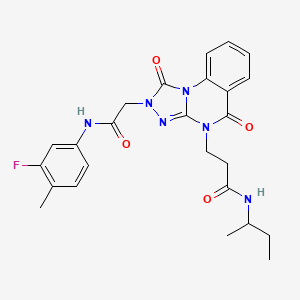

![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)

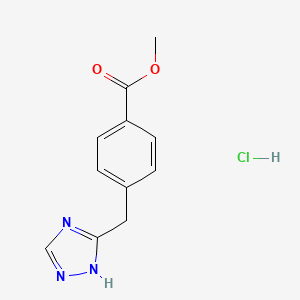

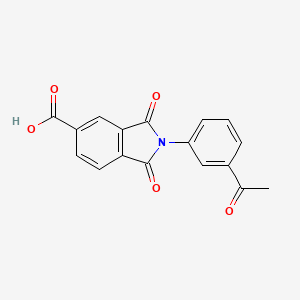

![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide](/img/structure/B2619335.png)

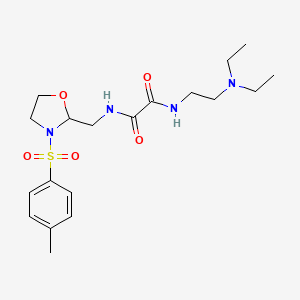

![3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2619346.png)

![2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2619349.png)

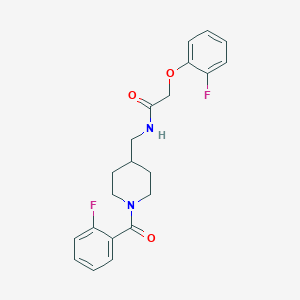

![N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2619350.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619352.png)